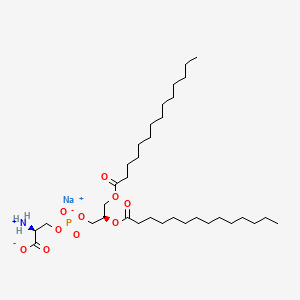![molecular formula C21H25ClN2O2 B593800 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid CAS No. 139329-66-1](/img/structure/B593800.png)
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid is a chemical compound known for its significant pharmacological properties. It is a derivative of piperazine and is often studied for its potential therapeutic applications, particularly in the treatment of allergies and other immune-related conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid typically involves the reaction of 4-chlorobenzhydrol with piperazine under specific conditions. The process includes:
Reaction of 4-chlorobenzhydrol with piperazine: This step forms the core structure of the compound.
Addition of butanoic acid:
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This reaction can reduce the chlorophenyl group to a phenyl group.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield a dechlorinated product .
科学的研究の応用
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential use in treating allergies, asthma, and other immune-related conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid involves its interaction with specific molecular targets in the body. It primarily acts as an antagonist of histamine H1 receptors, which are involved in allergic reactions. By blocking these receptors, the compound can reduce symptoms such as itching, swelling, and inflammation .
類似化合物との比較
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar structure and mechanism of action.
Levocetirizine: An enantiomer of cetirizine with higher potency and fewer side effects.
Hydroxyzine: A first-generation antihistamine that is metabolized into cetirizine in the body.
Uniqueness
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid is unique due to its specific chemical structure, which allows it to interact with histamine H1 receptors more effectively than some other antihistamines. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRKRZUQZJDDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711495 |
Source


|
| Record name | 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139329-66-1 |
Source


|
| Record name | 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/new.no-structure.jpg)


![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)




![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

